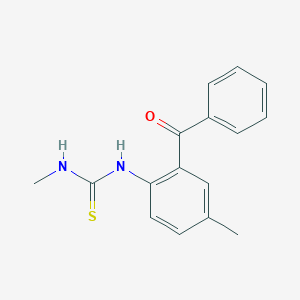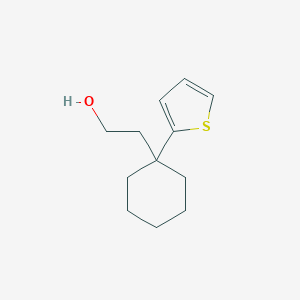
2-(1-Thien-2-ylcyclohexyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Thien-2-ylcyclohexyl)ethanol, also known as THC-OH, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool for investigating the endocannabinoid system.
Mécanisme D'action
2-(1-Thien-2-ylcyclohexyl)ethanol acts on the endocannabinoid system by binding to CB1 and CB2 receptors. This leads to the activation of downstream signaling pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-(1-Thien-2-ylcyclohexyl)ethanol has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and potential neuroprotective effects. Additionally, 2-(1-Thien-2-ylcyclohexyl)ethanol has been shown to have a lower affinity for the CB1 receptor compared to THC, which may make it a useful tool for investigating the role of CB1 receptor activation in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Thien-2-ylcyclohexyl)ethanol in lab experiments is its potency as a CB1 and CB2 receptor agonist, which allows for precise manipulation of the endocannabinoid system. However, one limitation is the limited availability of 2-(1-Thien-2-ylcyclohexyl)ethanol, which can make it difficult to conduct large-scale studies.
Orientations Futures
There are several potential future directions for research on 2-(1-Thien-2-ylcyclohexyl)ethanol. One area of interest is investigating the potential therapeutic applications of 2-(1-Thien-2-ylcyclohexyl)ethanol, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to explore the precise mechanisms of action of 2-(1-Thien-2-ylcyclohexyl)ethanol and its effects on various physiological processes. Finally, the development of new synthetic methods for 2-(1-Thien-2-ylcyclohexyl)ethanol could increase its availability and facilitate larger-scale studies.
Méthodes De Synthèse
The synthesis of 2-(1-Thien-2-ylcyclohexyl)ethanol involves a multi-step process starting with the reaction of cyclohexanone with thiophene-2-carboxaldehyde to form 2-(1-thien-2-ylcyclohexyl)acetaldehyde. This intermediate is then reduced with sodium borohydride to yield 2-(1-Thien-2-ylcyclohexyl)ethanol.
Applications De Recherche Scientifique
2-(1-Thien-2-ylcyclohexyl)ethanol has been used in several scientific studies to investigate the endocannabinoid system. One study found that 2-(1-Thien-2-ylcyclohexyl)ethanol acts as a potent agonist at both CB1 and CB2 receptors, making it a valuable tool for studying the effects of cannabinoid receptor activation. Another study demonstrated that 2-(1-Thien-2-ylcyclohexyl)ethanol is effective in reducing pain and inflammation in a mouse model of arthritis, suggesting its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C12H18OS |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
2-(1-thiophen-2-ylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H18OS/c13-9-8-12(6-2-1-3-7-12)11-5-4-10-14-11/h4-5,10,13H,1-3,6-9H2 |
Clé InChI |
MSJMTWSTNVVGRJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCO)C2=CC=CS2 |
SMILES canonique |
C1CCC(CC1)(CCO)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



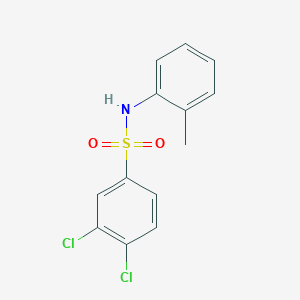
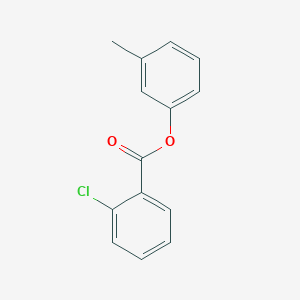
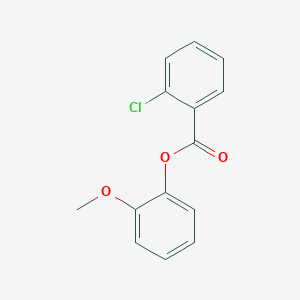
![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
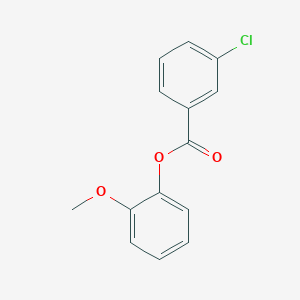
![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
